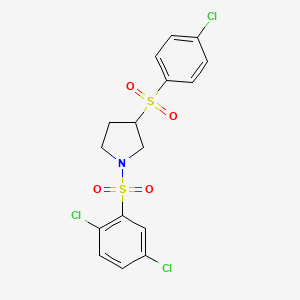
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine, also known as CBSP, is a novel synthetic molecule that has been used in a variety of scientific research applications. It has been used in research studies to investigate the biochemical and physiological effects of certain drugs, as well as to examine the mechanisms of action of certain compounds. CBSP is a unique compound, as it contains both a sulfonyl group and a pyrrolidine ring, which provides a unique chemical structure that has been found to be beneficial in a variety of research applications.
科学研究应用
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine has been used in a variety of scientific research applications, including drug development, mechanistic studies, and biochemical and physiological studies. In drug development, this compound has been used to investigate the mechanisms of action of certain compounds, as well as to examine their biochemical and physiological effects. In mechanistic studies, this compound has been used to study the mechanisms of action of various compounds, such as inhibitors and activators. In biochemical and physiological studies, this compound has been used to examine the biochemical and physiological effects of certain drugs.
作用机制
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine is not yet fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl group and the pyrrolidine ring. This covalent bond is believed to be responsible for the unique properties of this compound, such as its ability to interact with certain drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, but it is believed to interact with certain drugs and other compounds in a variety of ways. For example, this compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical and physiological processes. Additionally, this compound has been shown to interact with certain receptors, which can lead to changes in physiological processes.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine in laboratory experiments is its unique chemical structure, which allows it to interact with certain drugs and other compounds in a variety of ways. Additionally, this compound is relatively easy to synthesize and is relatively inexpensive, making it a cost-effective option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as the fact that it is not yet fully understood, which can make it difficult to accurately interpret the results of experiments.
未来方向
There are a number of potential future directions for research using 3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine. For example, further research could be conducted to better understand the mechanisms of action of this compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of this compound in drug development and mechanistic studies. Furthermore, further research could be conducted to examine the potential uses of this compound in clinical studies. Finally, further research could be conducted to explore the potential uses of this compound in biotechnology and other fields.
合成方法
3-(4-chlorobenzenesulfonyl)-1-(2,5-dichlorobenzenesulfonyl)pyrrolidine can be synthesized through a variety of methods, including a reaction between 4-chlorobenzenesulfonyl chloride and 2,5-dichlorobenzenesulfonyl chloride. This reaction is typically carried out in a polar solvent, such as dimethylformamide, at a temperature of around 80°C. Once the reaction is complete, the this compound product is isolated and purified.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S2/c17-11-1-4-13(5-2-11)25(21,22)14-7-8-20(10-14)26(23,24)16-9-12(18)3-6-15(16)19/h1-6,9,14H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOTMFYSBLGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428934.png)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]adamantane-1-carboxamide](/img/structure/B6428936.png)
![3-(benzenesulfonyl)-1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6428960.png)
![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)
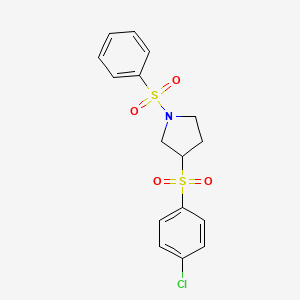
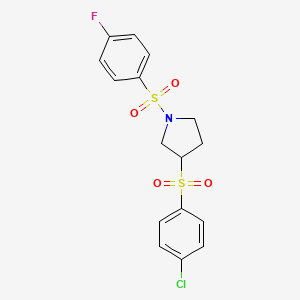

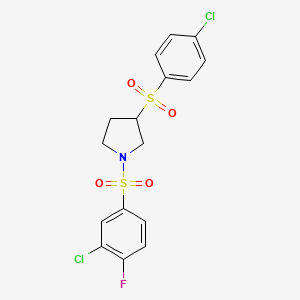

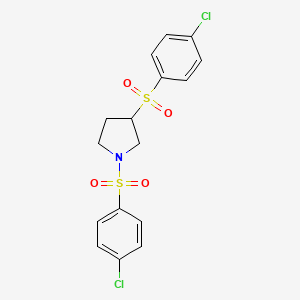

![3-(4-chlorobenzenesulfonyl)-1-({4'-fluoro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine](/img/structure/B6429047.png)